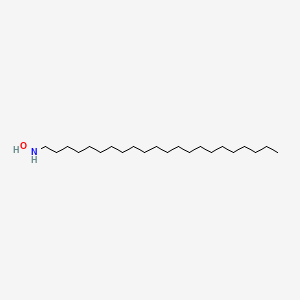
N-Hydroxydocosan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxydocosan-1-amine is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a long-chain amine This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxydocosan-1-amine typically involves the hydroxylation of docosan-1-amine. One common method is the reaction of docosan-1-amine with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxydocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced back to docosan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Docosan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Hydroxydocosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Research is ongoing into its potential use as a drug intermediate or as a functional group in drug design.
Industry: It is used in the production of specialty chemicals, including lubricants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-Hydroxydocosan-1-amine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can modify proteins and peptides by forming stable covalent bonds, potentially altering their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxyhexadecan-1-amine: Similar structure but with a shorter carbon chain.
N-Hydroxyoctadecan-1-amine: Similar structure with an intermediate carbon chain length.
N-Hydroxyarachidic-1-amine: Similar structure with a slightly longer carbon chain.
Uniqueness
N-Hydroxydocosan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs. Its specific structure makes it suitable for applications requiring long-chain amines, such as in the production of surfactants and lubricants.
Propiedades
Número CAS |
396714-68-4 |
|---|---|
Fórmula molecular |
C22H47NO |
Peso molecular |
341.6 g/mol |
Nombre IUPAC |
N-docosylhydroxylamine |
InChI |
InChI=1S/C22H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23-24H,2-22H2,1H3 |
Clave InChI |
NHTVOQHORQUDKF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



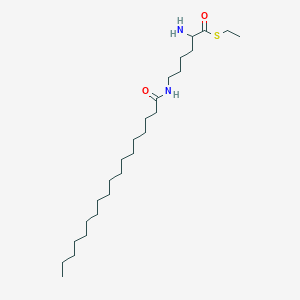
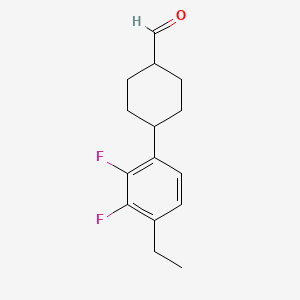
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
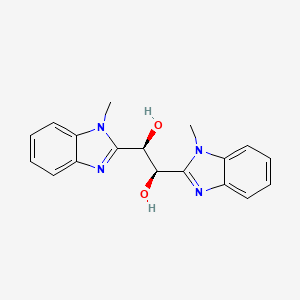
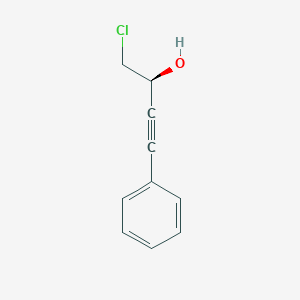

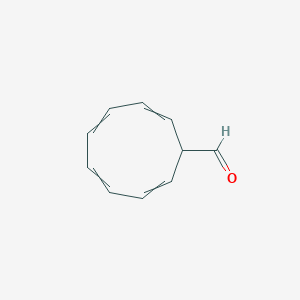
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
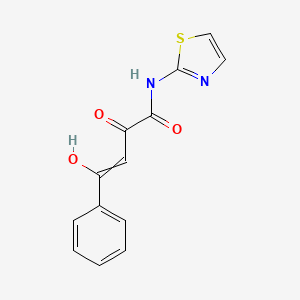
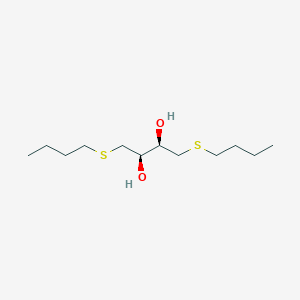
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
